Anti-Inflammatory Potency: alpha-Methylene-gamma-butyrolactone Exhibits Lowest EC50 for NO Inhibition Among Six Structural Analogs
In a head-to-head comparison evaluating anti-inflammatory activity, alpha-methylene-gamma-butyrolactone (α-M-γ-B) demonstrated the lowest EC50 for inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, outperforming six structurally related analogs including 3-methylenetetrahydro-2H-pyran-2-one (3M2P2O), 2(5H)-furanone (2F), 2-cyclopenten-1-one (2CO), γ-methylene-γ-butyrolactone (γ-M-γ-B), α-methyl-γ-butyrolactone (α-M-γ-B-1), and γ-butyrolactone (γ-B) [1]. Notably, analogs lacking the α,β-unsaturated ketone moiety (γ-M-γ-B, α-M-γ-B-1, and γ-B) exhibited the weakest electrophilicity and weakest anti-inflammatory activity [2].
| Evidence Dimension | Anti-inflammatory activity (EC50 for NO inhibition) |
|---|---|
| Target Compound Data | Lowest EC50 among all tested compounds |
| Comparator Or Baseline | 3M2P2O, 2CO, 2F (higher EC50 values); γ-M-γ-B, α-M-γ-B-1, γ-B (minimal activity) |
| Quantified Difference | EC50 rank order: α-M-γ-B < 3M2P2O < 2CO < 2F |
| Conditions | LPS-induced NO production in RAW264.7 macrophages |
Why This Matters
This data confirms that α-M-γ-B provides the highest anti-inflammatory potency in this model, directly impacting experimental outcomes in inflammation and immunology research where maximal target engagement is required.
- [1] Wang, Y. et al. (2024). Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. Acta Pharmaceutica Sinica B, 14(8), 3561-3575. (Fig. 2A) View Source
- [2] Wang, Y. et al. (2024). Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. Acta Pharmaceutica Sinica B, 14(8), 3561-3575. (Fig. 1D) View Source
